Journal Name:Journal of Aerosol Science
Journal ISSN:0021-8502
IF:4.586
Journal Website:http://www.journals.elsevier.com/journal-of-aerosol-science/
Year of Origin:1970
Publisher:Elsevier Ltd
Number of Articles Per Year:142
Publishing Cycle:Monthly
OA or Not:Not
Ocular application of electrospun materials for drug delivery and cellular therapies
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-06-19 , DOI: 10.1016/j.drudis.2023.103676
Teaser: The constraints of delivering conventional drugs, biologics and cell-based therapeutics to target ocular sites necessitate the fabrication of novel drug delivery systems to treat diverse ocular diseases. Conventional ocular drug delivery approaches are prone to low bioavailability, poor penetration and degradation of therapeutics, including cell-based therapies, leading to the need for frequent topical applications or intraocular injections. However, owing to their exceptional structural properties, nanofibrous and microfibrous electrospun materials have gained significant interest in ocular drug delivery and biomaterial applications. This review covers the recent developments of electrospun fibers for the delivery of drugs, biologics, cells, growth factors and tissue regeneration in treating ocular diseases. The insights from this review can provide a thorough understanding of the selection of materials for the fabrication of nano- and/or micro-fibrous systems for ocular applications, with a particular interest in achieving controlled drug release and cell therapy. A detailed modality for fabricating different types of nano- and micro-fibers produced from electrospinning and factors influencing generation are also discussed.
Detail
A systematic review of models of patient engagement in the development and life cycle management of medicines
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.drudis.2023.103702
There is currently no universally agreed code of practice for patient engagement (PE), and existing guidelines do not fully cover the scope across medicine development and subsequent life cycle management. This review conceptualises the meaning and summarises the current models of PE. A systematic literature review was conducted and analysed by thematic synthesis. Eight themes were identified as components of how to achieve meaningful PE, and five were identified for where to engage with patients in drug development. This review provides summative guidance for stakeholders intending to introduce PE and establishes a starting point for the development of a universal code of practice.
Detail
Targeting serine- and arginine-rich splicing factors to rectify aberrant alternative splicing
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-06-27 , DOI: 10.1016/j.drudis.2023.103691
Serine- and arginine-rich splicing factors are pivotal modulators of constitutive splicing and alternative splicing that bind to the cis-acting elements in precursor mRNAs and facilitate the recruitment and assembly of the spliceosome. Meanwhile, SR proteins shuttle between the nucleus and cytoplasm with a broad implication in multiple RNA-metabolizing events. Recent studies have demonstrated the positive correlation of overexpression and/or hyperactivation of SR proteins and development of the tumorous phenotype, indicating the therapeutic potentials of targeting SR proteins. In this review, we highlight key findings concerning the physiological and pathological roles of SR proteins. We have also investigated small molecules and oligonucleotides that effectively modulate the functions of SR proteins, which could benefit future studies of SR proteins.
Detail
Learning from COVID-19: How drug hunters can prepare for the next pandemic
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.drudis.2023.103723
Over 3 years, the SARS-CoV-2 pandemic killed nearly 7 million people and infected more than 767 million globally. During this time, our very small company was able to contribute to antiviral drug discovery efforts through global collaborations with other researchers, which enabled the identification and repurposing of multiple molecules with activity against SARS-CoV-2 including pyronaridine tetraphosphate, tilorone, quinacrine, vandetanib, lumefantrine, cetylpyridinium chloride, raloxifene, carvedilol, olmutinib, dacomitinib, crizotinib, and bosutinib. We highlight some of the key findings from this experience of using different computational and experimental strategies, and detail some of the challenges and strategies for how we might better prepare for the next pandemic so that potential antiviral treatments are available for future outbreaks.Teaser: Through global collaborations, a very small company was able to identify computationally and experimentally numerous small molecules with activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). Our approaches may be instructive for future antiviral drug discovery efforts.
Detail
Machine-learning-based adverse drug event prediction from observational health data: a review
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.drudis.2023.103715
Adverse drug events (ADEs) are responsible for a significant number of hospital admissions and fatalities. Machine learning models have been developed to assess individual patient risk of having an ADE. In this article, we have reviewed studies addressing the prediction of ADEs in observational health data with machine learning. The field of individualised ADE prediction is rapidly emerging through the increasing availability of additional data modalities (e.g., genetic data, screening data, wearables data) and advanced deep learning models such as transformers. Consequently, personalised adverse drug event predictions are becoming more feasible and tangible.
Detail
The Pharmaceutical Innovator’s Dilemma
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-07-16 , DOI: 10.1016/j.drudis.2023.103699
Abstract not available
Detail
Artificially engineered bacteria to treat gastrointestinal disease and cancer
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-06-10 , DOI: 10.1016/j.drudis.2023.103667
Therapeutics based on living organisms provide a roadmap for next-generation biomedicine. Bacteria have an essential role in the development, regulation, and treatment of gastrointestinal disease and cancer through similar mechanisms. However, primitive bacteria lack the stability to overcome complex drug delivery barriers, and their multifunctionality in reinforcing both conventional and emerging therapeutics is limited. Artificially engineered bacteria (ArtBac) with modified surfaces and genetic functions show promise for tackling these problems. Herein, we discuss recent applications of ArtBac as living biomedicine for the treatment of gastrointestinal diseases and tumors. Future perspectives are given to guide the rational design of ArtBac toward safe multifunctional medicine.
Detail
Post-approval quality-related regulatory actions for biopharmaceuticals approved in the European Union and the United States between 1995 and 2019
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.drudis.2023.103725
The quality of biopharmaceuticals is carefully monitored by manufacturers and regulators to ensure safety and efficacy throughout the entire product life cycle. Quality defects can lead to post-approval regulatory actions (RAs) to inform healthcare professionals (HCPs). The present study identified quality-related RAs for biopharmaceuticals approved in the European Union and United States between 1995 and 2019. Quality-related RAs were issued due to various quality defects and required different actions by HCPs. The quality defects were not identified due to a negative impact on efficacy and/or safety, which is reassuring. The findings reflect the capability of the stringent regulatory system and quality control to capture and counter various quality defects before the affected product and batches can harm patients.
Detail
Perspectives of data science in preclinical safety assessment
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-05-26 , DOI: 10.1016/j.drudis.2023.103642
The data landscape in preclinical safety assessment is fundamentally changing because of not only emerging new data types, such as human systems biology, or real-world data (RWD) from clinical trials, but also technological advancements in data-processing software and analytical tools based on deep learning approaches. The recent developments of data science are illustrated with use cases for the three factors: predictive safety (new in silico tools), insight generation (new data for outstanding questions); and reverse translation (extrapolating from clinical experience to resolve preclinical questions). Further advances in this field can be expected if companies focus on overcoming identified challenges related to a lack of platforms and data silos and assuring appropriate training of data scientists within the preclinical safety teams.
Detail
The dysregulation of lncRNAs by epigenetic factors in human pathologies
Journal of Aerosol Science ( IF 4.586 ) Pub Date: 2023-06-20 , DOI: 10.1016/j.drudis.2023.103664
Dysregulation of long noncoding RNAs (lncRNAs) contributes to numerous human diseases, including cancers and autoimmune diseases (ADs). Given the importance of lncRNAs in disease initiation and progression, a deeper understanding of their complex regulatory network is required to facilitate their use as therapeutic targets for ADs. In this review, we summarize how lncRNAs are dysregulated in pathological states by epigenetic factors, including RNA-binding proteins, chemical modifications (N6-methyladenosine, 5-methylcytosine, 7-methylguanosine, adenosine-to-inosine editing, microRNA, alternative splicing, DNA methylation, and histone modification). Moreover, the roles of lncRNA epigenetic regulators in immune response and ADs are discussed, providing new insights into the complicated epigenetic factor-lncRNA network, thus, laying a theoretical foundation for future research and clinical application of lncRNAs.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学3区 ENGINEERING, CHEMICAL 工程:化工3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
11.40 98 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://www.evise.com/evise/faces/pages/login/login.jspx?resourceUrl=%2Ffaces%2Fpages%2Fnavigation%2FNavController.jspx%3FJRNL_ACR%3DJAEROSCI%26
Submission Guidelines
https://www.elsevier.com/journals/journal-of-aerosol-science/0021-8502/guide-for-authors
Reference Format
https://www.elsevier.com/journals/journal-of-aerosol-science/0021-8502/guide-for-authors
Collection Carrier
Regular scientific papers, Notes, Commentaries, Reviews.